5-Mercapto-6-azauracil sodium salt
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Overview
Description
5-Mercapto-6-azauracil sodium salt is a derivative of 6-azauracil, a compound that is structurally related to nucleic acid bases. The mercapto group in 5-mercapto-6-azauracil indicates the presence of a sulfur-containing thiol group, which can confer unique chemical properties to the molecule. While the provided papers do not directly discuss the sodium salt form, they provide insights into the chemistry and potential applications of 5-mercapto-6-azauracil and its analogs.
Synthesis Analysis
The synthesis of derivatives of 6-azauracil, including 5-mercapto-6-azauracil, involves reactions in aqueous media with various reagents. For instance, 5-mercapto-6-azauracil reacts with ethyl α-haloalkanoates to yield alkyl-(ethoxycarbonyl)methyl mercapto-6-azauracils . Additionally, novel ring contraction reactions have been observed when 6-azauracil derivatives are treated with lithiating agents, leading to the formation of compounds with imidazole rings . These synthetic pathways highlight the reactivity of the azauracil ring and its potential for chemical modification.
Molecular Structure Analysis
The molecular structure of 5-azauracil, a closely related compound, has been elucidated using X-ray diffraction data. The crystal structure of 5-azauracil monohydrate reveals that all atoms, including hydrogens, lie in a mirror plane, exhibiting symmetry . This detailed structural information provides a foundation for understanding the molecular geometry and potential reactivity of 5-mercapto-6-azauracil.
Chemical Reactions Analysis
The chemical reactivity of 5-mercapto-6-azauracil can be inferred from studies on similar compounds. For example, the presence of a mercapto group in 5-mercapto-6-azauracil suggests that it may undergo reactions typical of thiols, such as oxidation or alkylation. The synthesis of 5-substituted-6-azauracil acyclonucleosides indicates that the azauracil ring can be functionalized to produce nucleoside analogs . These reactions are crucial for the development of therapeutic agents and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-azauracil and its derivatives have been characterized using various spectroscopic techniques. Infrared and Raman spectra of 5-azauracil confirm the existence of CO stretching vibrations and provide markers for the state of hydration of the compound . The crystal density and hydrogen bonding patterns of anhydrous 5-azauracil have also been reported, which are important for understanding the solid-state properties of these compounds . These properties are essential for predicting the behavior of 5-mercapto-6-azauracil in different environments.
Relevant Case Studies
Although the provided papers do not include case studies on 5-mercapto-6-azauracil sodium salt, they do offer insights into the potential applications of azauracil derivatives. For instance, the synthesis and antioxidation evaluation of novel spiro-5-(fluoren-9'-yl)-6-azauracil derivatives suggest that these compounds may serve as antioxidant agents . Such studies are indicative of the broader research interest in azauracil derivatives for therapeutic purposes.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : 6-Azauracil (6-AU) is used as a growth inhibitor of various microorganisms via depletion of intracellular GTP and UTP nucleotide pools .
- Method of Application : The compound is partly soluble in water, ethanol, DMSO, and 1 M NH4OH (50 mg/ml) .
- Results : 6-Azauracil has been widely used in investigations on modulation of transcription, especially in yeast models .
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Scientific Field: Organic Synthesis
- Application : Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate .
- Method of Application : This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- Results : As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
Safety And Hazards
properties
IUPAC Name |
sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRSVSYWNNTVKO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397205 |
Source
|
Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-6-azauracil sodium salt | |
CAS RN |
20029-35-0 |
Source
|
Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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